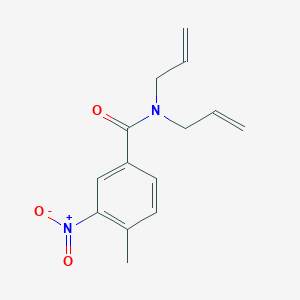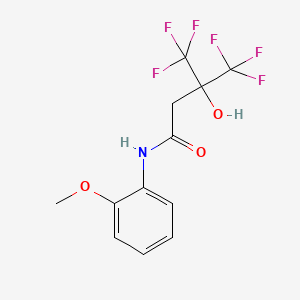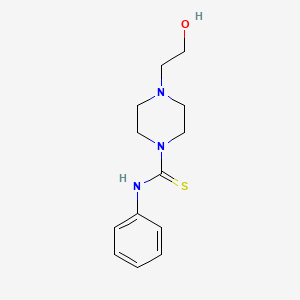
3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMBTA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
FMBTA has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, FMBTA has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FMBTA has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells. FMBTA has also been tested as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and multiple myeloma.
作用机制
The mechanism of action of FMBTA is not fully understood, but it is believed to work by inhibiting the aggregation of proteins in the body. Specifically, FMBTA has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, FMBTA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
FMBTA has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the aggregation of proteins, FMBTA has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body. FMBTA has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
FMBTA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, FMBTA has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of FMBTA is that it is not water-soluble, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on FMBTA. One area of research could focus on the development of more water-soluble derivatives of FMBTA, which could make it easier to use in certain experiments. Additionally, further research could explore the potential use of FMBTA in the treatment of other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, research could focus on the development of FMBTA as a potential drug candidate for the treatment of Alzheimer's disease and cancer.
Conclusion
In conclusion, FMBTA is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research could focus on developing more water-soluble derivatives of FMBTA and exploring its potential use in the treatment of other diseases. Overall, FMBTA has the potential to be a valuable tool in scientific research and drug discovery.
合成方法
The synthesis of FMBTA involves the reaction of 4-fluoroaniline with 6-methyl-2-benzothiazolamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to produce FMBTA. This method has been optimized to produce high yields of FMBTA and can be easily scaled up for larger quantities.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-2-8-14-15(10-11)22-17(19-14)20-16(21)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVBYLUVBFHSOX-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
